N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nitrophenoxy, quinolin-8-yloxy, and acetimidamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Nitrophenoxycarbonyl Chloride: This is achieved by reacting 4-nitrophenol with phosgene under controlled conditions.
Preparation of Quinolin-8-yloxy Intermediate: Quinoline is reacted with a suitable halogenating agent to introduce the 8-yloxy group.
Coupling Reaction: The 4-nitrophenoxycarbonyl chloride is then reacted with the quinolin-8-yloxy intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenoxy group may participate in redox reactions, while the quinolin-8-yloxy group can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-6-yloxy)acetimidamide
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-7-yloxy)acetimidamide
Uniqueness
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the quinolin-8-yloxy group is particularly significant, as it affects the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C18H14N4O6 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C18H14N4O6/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-28-18(23)27-14-8-6-13(7-9-14)22(24)25/h1-10H,11H2,(H2,19,21) |
InChI Key |
VJKSNEIUIABSAE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2 |
Origin of Product |
United States |
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